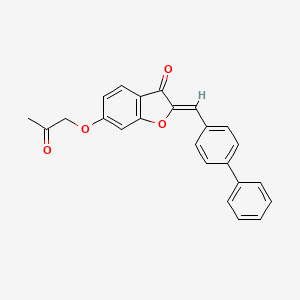
(2Z)-2-(biphenyl-4-ylmethylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(biphenyl-4-ylmethylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H18O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2Z)-2-(biphenyl-4-ylmethylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one, with the CAS number 879807-82-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C24H18O4
- Molecular Weight : 370.3973
- SMILES Notation : CC(=O)COc1ccc2c(c1)O/C(=Cc1ccc(cc1)c1ccccc1)/C2=O
The compound exhibits notable biological activity primarily through its interaction with various enzymes and cellular pathways. Research indicates that it may act as an inhibitor for several key enzymes, including cyclin-dependent kinases (CDKs) and alkaline phosphatase (AP).
Cyclin-Dependent Kinases (CDKs)
Studies have shown that compounds structurally related to this compound can inhibit CDKs, which are crucial for cell cycle regulation. For instance, derivatives have been synthesized that demonstrate enhanced potency compared to established inhibitors like flavopiridol, indicating potential for cancer therapy applications .
Alkaline Phosphatase Inhibition
Recent investigations highlighted the compound's ability to inhibit alkaline phosphatase with significant potency. In a study evaluating various derivatives, one analog exhibited an IC50 value of 1.055 μM, outperforming traditional inhibitors . The mechanism of inhibition was further explored using kinetic studies, which suggested non-competitive inhibition characteristics.
Biological Activities
The biological activities attributed to this compound encompass a range of therapeutic effects:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through CDK inhibition.
- Antioxidant Properties : The benzofuran structure is known for its antioxidant capabilities, which may contribute to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that similar compounds exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Study 1: CDK Inhibition
A study focused on the synthesis of benzofuran derivatives demonstrated that modifications to the structure significantly influenced their inhibitory activity against CDKs. The most potent inhibitors were found to selectively target CDK1 and CDK2, suggesting a pathway for developing targeted cancer therapies .
Case Study 2: Enzyme Inhibition Kinetics
In enzyme inhibition assays using alkaline phosphatase, several derivatives were tested for their IC50 values. The findings indicated that structural variations could lead to substantial differences in inhibitory strength. For example:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 2.163 ± 0.048 |
| Compound B | 1.055 ± 0.029 |
| Compound C | 2.326 ± 0.059 |
These results highlight the potential of optimizing the chemical structure to enhance biological activity .
Properties
Molecular Formula |
C24H18O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H18O4/c1-16(25)15-27-20-11-12-21-22(14-20)28-23(24(21)26)13-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h2-14H,15H2,1H3/b23-13- |
InChI Key |
OLONUWUMGRYHFI-QRVIBDJDSA-N |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















